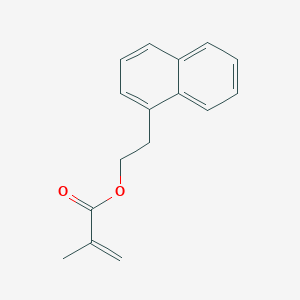

(1-Naphthyl)ethyl Methacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(2)16(17)18-11-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,1,10-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGKWQDNFUFFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391393 | |

| Record name | (1-Naphthyl)ethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72642-30-9 | |

| Record name | (1-Naphthyl)ethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Naphthyl Containing Monomers in Polymer Synthesis

Monomers containing the naphthyl group, a bicyclic aromatic hydrocarbon, are of considerable interest in polymer chemistry for several key reasons. The incorporation of this bulky and rigid aromatic structure into a polymer backbone can significantly influence the material's final properties.

Enhanced Thermal Stability: The rigid nature of the naphthalene (B1677914) ring contributes to higher glass transition temperatures (Tg) and improved thermal stability in the resulting polymers. acs.orgrsc.orggoogle.com For instance, naphthalene-based polyamides have demonstrated high thermal performance, being classified as "slow burning" or "self-extinguishing" materials. tandfonline.com Similarly, polyimides containing a naphthalene ring structure have shown 5% thermal weight loss temperatures (Td5%) as high as 569 °C. nih.gov

Modified Optical Properties: The naphthalene moiety is a chromophore that can absorb and emit light, making these polymers suitable for various optical applications. mdpi.com The incorporation of naphthyl groups is a known strategy to increase the refractive index of polymers. rsc.orgacs.org For example, polysiloxanes containing naphthyl groups have achieved high refractive indices of up to 1.622. acs.org The specific linkage position of the naphthalene unit can also be used to tune the refractive index and birefringence of the polymer. acs.org

Controlled Intermolecular Interactions: The large, planar structure of the naphthalene group can promote π–π stacking, which is crucial for forming ordered architectures in materials like multilayered chiral polymers. mdpi.com However, it can also disrupt crystal packing, which can lead to increased solubility and better processability of otherwise rigid polymers. rsc.org

Fluorescent Properties: Naphthyl-containing polymers often exhibit fluorescence, with emission wavelengths that can be tuned by altering the polymer structure. tandfonline.commdpi.com This property makes them candidates for applications such as fluorescent probes. chemicalbook.comchemicalbook.com

Role of 1 Naphthyl Ethyl Methacrylate As a Functional Monomer

A functional monomer is a molecule that contains a polymerizable group and one or more other functional groups that impart specific properties to the final polymer. rsc.orgspecificpolymers.comnumberanalytics.com (1-Naphthyl)ethyl Methacrylate (B99206) fits this definition perfectly, with its methacrylate group enabling polymerization and the naphthyl group providing unique functionalities.

Poly[2-(1-naphthyl)ethyl methacrylate] (PNEMA), derived from the (1-Naphthyl)ethyl Methacrylate monomer, is a heterotactic polymer, meaning its stereochemistry is arranged in a random fashion. kpi.ua Studies comparing it to similar polymers like poly(1-naphthyl methacrylate) (PNMA) and poly(1-naphthylmethyl methacrylate) (PNMMA) have shown that the spacing of the naphthyl group from the polymer backbone influences properties like isotacticity. kpi.ua

The primary role of the this compound monomer is to introduce the bulky naphthyl group onto a flexible methacrylate backbone. This combination allows for the creation of polymers with a high concentration of aromatic chromophores, which is essential for studying photophysical phenomena like energy transfer and excimer formation. kpi.ua The ethyl spacer provides some conformational flexibility compared to having the naphthyl ring directly attached to the ester oxygen.

Overview of Research Trajectories in Poly 1 Naphthyl Ethyl Methacrylate Systems

Conventional Radical Polymerization of (1-Naphthyl)ethyl Methacrylate (B99206)

Conventional free radical polymerization is a fundamental and widely used method for synthesizing a variety of polymers. The polymerization of this compound via this technique involves the use of a radical initiator to begin the chain reaction.

The free radical polymerization of this compound, like other vinyl monomers, proceeds through the well-established steps of initiation, propagation, and termination.

Initiation: The process begins with the decomposition of a radical initiator, such as 2,2′-azoisobutyronitrile (AIBN) or benzoyl peroxide, to generate primary radicals. These highly reactive species then attack the double bond of a this compound monomer, forming an initiated monomer radical.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of a polymer chain. The bulky naphthyl group can sterically hinder the approach of incoming monomers, which may influence the rate of propagation compared to less bulky methacrylates.

Termination: The growth of polymer chains is concluded by termination reactions, which can occur through two primary mechanisms: combination, where two growing chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. The bulky side groups may favor disproportionation.

The kinetics of the free radical polymerization of this compound are sensitive to various reaction conditions, which can be manipulated to control the polymerization rate and the properties of the final polymer.

Key parameters influencing the polymerization kinetics include:

Initiator Concentration: A higher concentration of the initiator leads to a greater number of primary radicals, which in turn increases the rate of polymerization. However, this can also lead to the formation of shorter polymer chains and a broader molecular weight distribution.

Monomer Concentration: The rate of polymerization is directly proportional to the monomer concentration. As the reaction proceeds and monomer is consumed, the rate of polymerization naturally decreases.

Temperature: Increasing the reaction temperature accelerates the decomposition of the initiator, thereby increasing the polymerization rate. However, excessively high temperatures can also increase the rate of side reactions and may affect the polymer's tacticity. For instance, polymerizations of 1-naphthyl methacrylate have been carried out at temperatures ranging from 55°C to 70°C. researchgate.netresearchgate.net

Table 1: Effect of Reaction Conditions on Polymerization of Methacrylates

| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight |

| ↑ Initiator Concentration | Increases | Decreases |

| ↑ Monomer Concentration | Increases | Increases |

| ↑ Temperature | Increases | Generally Decreases |

Data compiled from general principles of polymerization kinetics.

The choice of solvent can significantly impact the polymerization of this compound, influencing both the polymer's microstructure (e.g., tacticity) and its macroscopic properties (e.g., glass transition temperature, solubility). researchgate.net

Solvent Polarity: The polarity of the solvent can affect the reactivity of the propagating radical and the monomer, potentially altering the copolymerization parameters in reactions with other monomers. researchgate.nettandfonline.com Studies on the copolymerization of methyl methacrylate and 1-naphthyl methacrylate in solvents of varying polarity, such as benzene, chlorobenzene, and o-dichlorobenzene, have shown a marked effect on the reactivity ratios. researchgate.netconnectedpapers.com

Solvent-Monomer Interactions: Specific interactions between the solvent and the monomer or the growing polymer chain, such as hydrogen bonding or π-π stacking, can influence the stereochemistry of monomer addition, thereby affecting the tacticity of the resulting polymer. acs.org For example, the polymerization of 1-naphthyl methacrylate in solvents like acetone (B3395972) and acetonitrile (B52724) has been investigated. researchgate.netresearchgate.net

Solubility: The solubility of the resulting poly(this compound) in the reaction medium is crucial. If the polymer is insoluble in the chosen solvent, precipitation polymerization will occur, which can affect the molecular weight and morphology of the final product. researchgate.net Poly(1-naphthyl methacrylate)s are noted to have partial solubility in common organic solvents. researchgate.net

The properties of the solvent are critical for surface formation in multicomponent polymer systems, with factors like polarity and volatility playing important roles. dtic.mil The quality of the solvent used during film formation from copolymers has a strong influence on the organization and wetting properties of the materials. acs.org

Controlled Radical Polymerization (CRP) Strategies for this compound

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques have been developed. sigmaaldrich.com These methods introduce a dynamic equilibrium between active and dormant polymer chains, allowing for the synthesis of well-defined polymers. nih.gov

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including methacrylates. sigmaaldrich.com It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. acs.org

The design of the RAFT agent is critical for achieving good control over the polymerization. For the polymerization of this compound, the use of naphthyl-functionalized RAFT agents can offer specific advantages. While direct studies on this compound with such agents are not prevalent in the provided results, the principles can be inferred from studies on similar systems.

Research has been conducted on the use of naphthyl-functionalized trithiocarbonate (B1256668) RAFT agents for the polymerization of other monomers like styrene (B11656). scispace.comresearchgate.net For example, ethyl 1-naphthylmethyltrithiocarbonate, butyl 1-naphthylmethyltrithiocarbonate, and dodecyl 1-naphthylmethyltrithiocarbonate have been synthesized and used as chain transfer agents. researchgate.net The RAFT polymerization of styrene mediated by these agents, with AIBN as the initiator, proceeded in a controlled manner, yielding polymers with the naphthyl group at the α-terminus. researchgate.net

The general mechanism involves the RAFT agent reacting with an initiator-derived radical, followed by the fragmentation of the intermediate radical to release a new radical that can initiate polymerization. The growing polymer chains then reversibly add to the RAFT agent, establishing an equilibrium that allows for controlled chain growth. Kinetic measurements of such RAFT polymerizations often show a first-order rate with respect to monomer consumption and a linear increase in number-average molecular weight with conversion, resulting in polymers with narrow molecular weight distributions. scispace.comresearchgate.net

The development of novel symmetrical trithiocarbonate CTAs with diphenylmethyl as R groups has also shown efficient control in the polymerization of methacrylic monomers. mdpi.com This suggests that a variety of RAFT agent designs can be effective for controlling the polymerization of methacrylates.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Controlled Synthesis of Poly(this compound) with Defined Architectures

The synthesis of polymers with precisely defined architectures, such as block copolymers, is crucial for tailoring material properties for advanced applications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization (CRP) technique used to create such structures. acs.orgrsc.org This method allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. rsc.org

In the context of this compound, its incorporation into block copolymers has been explored for applications in organic electronics. For instance, block copolymers containing poly(this compound) (P1NEMA) and poly(methyl methacrylate) (PMMA) have been synthesized. These polymers serve as insulator layers in organic thin-film transistors (OTFTs). The presence of the naphthyl side groups in the P1NEMA block is intended to induce an ordered morphology in the semiconductor layer (e.g., pentacene) through π–π stacking interactions, thereby enhancing device performance. acs.org The RAFT process enables the creation of well-defined P1NEMA-b-PMMA block copolymers where the block lengths can be systematically varied to optimize dielectric properties and transistor efficiency. acs.org

Table 1: Properties of Naphthyl-Functionalized Block Copolymers for OTFT Applications Data synthesized from research on aryl group functionalized polymers for pentacene (B32325) thin-film transistors. acs.org

| Polymer Architecture | Dielectric Constant (k) | Threshold Voltage (Vth) |

|---|---|---|

| PMMA Homopolymer | - | -15 V |

Polymerization-Induced Self-Assembly (PISA) Incorporating this compound Units

Polymerization-Induced Self-Assembly (PISA) has emerged as a highly efficient one-pot method for producing block copolymer nanoparticles with various morphologies at high concentrations. nih.govmdpi.comacs.org The process typically involves chain-extending a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer. As the second block grows, it becomes insoluble in the reaction medium, triggering in situ self-assembly into nano-objects like spheres, worms, or vesicles. mdpi.comnih.gov

The incorporation of monomers with bulky aromatic groups, such as those related to this compound, into PISA formulations has been shown to facilitate the formation of unique, high-order morphologies. Specifically, research has been conducted on methacrylate monomers featuring different aromatic rings, including naphthalene, to explore the role of π-π stacking interactions during the self-assembly process. researchgate.net In these systems, a hydrophilic block is first synthesized, which then acts as a macro-CTA for the polymerization of a solvophobic monomer like 2-(methacryloyloxy)ethyl naphthalene-1-carboxylate (MAENC). The strong, directional π-π stacking interactions between the naphthyl units of the growing core-forming block can override the typical packing parameter constraints, guiding the self-assembly toward anisotropic structures such as polymeric nanotubes, which are not commonly accessible through conventional self-assembly of block copolymers. researchgate.net

Table 2: Aromatic Methacrylate Monomers Used in PISA Studies to Guide Self-Assembly Adapted from studies on PISA facilitated by aromatic interactions. researchgate.net

| Monomer Abbreviation | Full Monomer Name | Aromatic Group |

|---|---|---|

| MAEB | 2-(methacryloyloxy)ethyl benzoate | Benzene |

| MAENC | 2-(methacryloyloxy)ethyl naphthalene-1-carboxylate | Naphthalene |

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization method used to synthesize polymers with targeted molecular weights, low dispersity (Đ), and complex architectures. magtech.com.cnnih.govacs.org The fundamental mechanism involves a reversible redox process catalyzed by a transition metal complex, typically based on copper. acs.orgsigmaaldrich.com An active radical species is generated by the transfer of a halogen atom from a dormant species (an initiator or polymer chain end) to the lower oxidation state metal complex. This radical then propagates by adding to monomer units before being reversibly deactivated by the higher oxidation state metal complex, allowing for controlled chain growth. acs.org

Optimization of Initiator and Ligand Systems for this compound ATRP

The success of an ATRP reaction depends critically on the selection of the initiator, catalyst (metal salt), and ligand. acs.org For methacrylates, common initiators include alkyl halides such as ethyl α-bromoisobutyrate (EBiB) and ethyl α-bromophenylacetate (EBPA). cmu.edu The catalyst system most frequently employed is based on copper(I) bromide (CuBr) or copper(I) chloride (CuCl). acs.orgnih.gov

The ligand's role is to solubilize the transition metal salt and fine-tune the catalyst's reactivity to establish the appropriate equilibrium between active and dormant species. acs.org For the polymerization of methacrylates, nitrogen-based multidentate ligands are highly effective. Commonly used ligands include N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA), tris(2-pyridylmethyl)amine (B178826) (TPMA), and bipyridine (Bpy) derivatives. sigmaaldrich.comchemrestech.comrsc.org The choice of ligand impacts the redox potential of the copper complex and, consequently, the polymerization rate and level of control. researchgate.net For monomers with bulky side groups like this compound, a highly active catalyst system, such as CuBr/PMDETA or CuCl/TPMA, is generally required to ensure efficient initiation and propagation while maintaining control over the polymerization. sigmaaldrich.comnih.gov

Synthesis of Well-Defined Poly(this compound) with Controlled Molecular Weight and Low Polydispersity

A hallmark of a successful ATRP is the ability to produce polymers with molecular weights that increase linearly with monomer conversion and exhibit a narrow molecular weight distribution, indicated by a low polydispersity index (Đ or Mw/Mn). acs.orgredalyc.org For a well-controlled system, Đ values are typically below 1.5, and often approach 1.1. nih.gov

The synthesis of well-defined poly(this compound) via ATRP would be expected to follow these principles. By carefully selecting the ratio of monomer to initiator, one can target a specific degree of polymerization and, therefore, a predictable number-average molecular weight (Mn). sigmaaldrich.com Kinetic studies would demonstrate a linear relationship between Mn and conversion, confirming that the number of polymer chains remains constant throughout the reaction. Concurrently, the polydispersity should decrease as the reaction proceeds and remain low at high conversions, indicating that all chains grow at a similar rate. chemrestech.com

Table 3: Expected Kinetic Results for a Controlled ATRP of this compound This table represents idealized data characteristic of a well-controlled ATRP for methacrylates, based on established principles. acs.orgchemrestech.comsigmaaldrich.com

| Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity (Đ) |

|---|---|---|---|

| 10 | 5,000 | ~5,100 | < 1.40 |

| 30 | 15,000 | ~15,500 | < 1.30 |

| 60 | 30,000 | ~30,800 | < 1.20 |

Emulsion and Microemulsion Polymerization Techniques

Emulsion and microemulsion polymerizations are heterogeneous techniques used to produce polymer latexes, which are stable colloidal dispersions of polymer particles in a continuous phase, typically water. rsc.orgacs.org Microemulsion polymerization, in particular, utilizes a thermodynamically stable oil-in-water microemulsion containing monomer, surfactant, and a co-surfactant, leading to the formation of ultrafine latex particles, often in the range of 20–50 nm in diameter. researchgate.net

While specific studies on this compound were not identified, research on the closely related monomer 1-naphthyl methacrylate provides significant insight into this process. Phenyl methacrylate and 1-naphthyl methacrylate have been polymerized in microemulsions using cationic surfactants like stearyltrimethylammonium (B1193908) chloride (STAC) and cetyltrimethylammonium bromide (CTAB). researchgate.netacs.org These polymerizations typically require elevated temperatures (e.g., 70 °C) for thermal initiation. The resulting poly(1-naphthyl methacrylate) (P-1-NM) latexes consist of small nanoparticles and exhibit very high weight-average molecular weights (Mw ≈ 5 × 105 g/mol ) with broad molecular weight distributions. The glass transition temperature (Tg) of P-1-NM prepared via microemulsion was found to be around 145–147 °C, which is slightly higher than that of the polymer prepared in a solution polymerization (142 °C). researchgate.net

Statistical and Random Copolymerization

In statistical and random copolymerization, two or more monomers are polymerized simultaneously, leading to a polymer chain where the different monomer units are distributed along the backbone according to statistical probabilities. The properties of the resulting copolymer are highly dependent on the reactivity of the individual monomers and their relative proportions in the reaction mixture.

Determination of Monomer Reactivity Ratios

The relative reactivity of monomers in a copolymerization reaction is quantified by monomer reactivity ratios (r). These ratios are crucial for predicting the composition of the resulting copolymer and understanding its microstructure. The reactivity ratio for a given monomer is the ratio of the rate constant for the addition of that same monomer to a growing polymer chain to the rate constant for the addition of the comonomer.

While specific reactivity ratios for the copolymerization of this compound are not extensively documented in publicly available literature, studies on structurally similar monomers provide valuable insights. For instance, the free-radical initiated copolymerization of 4-chloronaphthyl methacrylate (4-CNMA) with acrylonitrile (B1666552) (AN) has been investigated. tandfonline.com The reactivity ratios were determined using various linearization methods such as the Fineman-Ross (F-R), Kelen-Tüdös (K-T), and Extended Kelen-Tüdös (EKT) methods, as well as a non-linear computational fitting procedure (RREVM). tandfonline.com These methods rely on analyzing the composition of the copolymer formed at different initial monomer feed ratios.

Similarly, the copolymerization of N-naphthylacrylamide (NAA) with acrylic acid (AA) and methyl acrylate (B77674) (MA) has been studied, with reactivity ratios determined using the Kelen-Tudos and Fineman-Ross methods. researchgate.netuobaghdad.edu.iq For the NAA-co-AA system, the reactivity ratios were found to be r1(NAA) = 0.048 and r2(AA) = 0.687. researchgate.netuobaghdad.edu.iq For the NAA-co-MA system, the ratios were r1(NAA) = 0.066 and r2(MA) = 0.346. researchgate.netuobaghdad.edu.iq These values, being less than unity, suggest a tendency towards alternating copolymerization. uobaghdad.edu.iq

The principles of these determination methods are broadly applicable. To determine the reactivity ratios of this compound with a comonomer like butyl methacrylate, a series of copolymerizations would be carried out with varying initial molar ratios of the two monomers. The resulting copolymers would be isolated at low conversion, and their compositions determined using techniques like ¹H-NMR spectroscopy or elemental analysis. These data would then be fitted to the copolymerization equation using methods like Fineman-Ross or Kelen-Tüdös to calculate the respective reactivity ratios.

A study on the copolymerization of cinnamyl methacrylate (CMA) and ethyl methacrylate (EMA) provides a relevant example of the experimental approach. scielo.br A series of experiments with different feed ratios of CMA to EMA were conducted, and the resulting copolymers were analyzed to determine their composition. scielo.br This allowed for the calculation of the reactivity ratios, which were found to be r₁(CMA) = 0.135 and r₂(EMA) = 0.868 using the Kelen-Tudos method. scielo.br

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method | Reference |

|---|---|---|---|---|---|

| N-naphthylacrylamide (NAA) | Acrylic Acid (AA) | 0.048 | 0.687 | Kelen-Tudos, Fineman-Ross | researchgate.netuobaghdad.edu.iq |

| N-naphthylacrylamide (NAA) | Methyl Acrylate (MA) | 0.066 | 0.346 | Kelen-Tudos, Fineman-Ross | researchgate.netuobaghdad.edu.iq |

| Cinnamyl Methacrylate (CMA) | Ethyl Methacrylate (EMA) | 0.135 | 0.868 | Kelen-Tudos | scielo.br |

| 4-Chloronaphthyl Methacrylate (4-CNMA) | Acrylonitrile (AN) | Determined via various methods | F-R, K-T, EKT, RREVM | tandfonline.com |

Analysis of Copolymer Composition and Sequence Distribution

The composition of a statistical copolymer and the distribution of its monomeric units along the polymer chain are direct consequences of the monomer reactivity ratios and the initial monomer feed composition. Understanding the sequence distribution is critical as it influences the macroscopic properties of the material.

For copolymers of this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy would be instrumental in determining the copolymer composition. tandfonline.comdergipark.org.tr For example, in the study of β-naphthyl methacrylate-methyl methacrylate copolymers, the disappearance of the C=C absorption band in the IR spectrum confirmed the formation of the copolymer. dergipark.org.tr The ¹H-NMR spectrum of the copolymer showed characteristic peaks corresponding to the different monomer units, allowing for the determination of their relative abundance. dergipark.org.tr

Block Copolymer Synthesis and Architectures

Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. These materials can self-assemble into a variety of ordered nanostructures, making them useful for applications such as thermoplastic elastomers, compatibilizers, and drug delivery vehicles.

Di- and Triblock Copolymers Incorporating this compound Segments

The synthesis of di- and triblock copolymers containing a polythis compound (PNEMA) segment can be achieved through controlled/living polymerization techniques. These methods allow for the sequential addition of different monomers to a growing polymer chain, resulting in well-defined block architectures.

Anionic polymerization is a powerful technique for synthesizing block copolymers with narrow molecular weight distributions. uni-bayreuth.de To create a diblock copolymer such as poly(styrene)-b-polythis compound, styrene would first be polymerized using an anionic initiator. After the completion of the styrene polymerization, this compound monomer would be added to the living polystyrene chains to form the second block. For a triblock copolymer, a third monomer could be added, or a bifunctional initiator could be used to grow two blocks of PNEMA from a central polystyrene block.

Atom Transfer Radical Polymerization (ATRP) is another versatile method for synthesizing block copolymers. researchgate.net A macroinitiator, which is a polymer chain with an active initiator site at its end, can be used to initiate the polymerization of a second monomer. For example, a poly(methyl methacrylate) (PMMA) macroinitiator could be used to initiate the polymerization of this compound to form a PMMA-b-PNEMA diblock copolymer.

| Copolymer Architecture | Block A | Block B | Block C (for Triblock) | Potential Synthesis Method |

|---|---|---|---|---|

| Diblock (A-B) | Poly(styrene) | Polythis compound | - | Anionic Polymerization, ATRP |

| Diblock (A-B) | Poly(methyl methacrylate) | Polythis compound | - | ATRP, Anionic Polymerization |

| Triblock (A-B-A) | Polythis compound | Poly(butyl acrylate) | Polythis compound | ATRP with bifunctional initiator |

| Triblock (A-B-C) | Poly(styrene) | Poly(isoprene) | Polythis compound | Sequential Anionic Polymerization |

Multi-component Statistical Copolymers for Tailored Functionality

Multi-component statistical copolymers, containing three or more different monomers, offer a high degree of tunability for specific applications. By carefully selecting the comonomers, a wide range of functionalities can be incorporated into a single polymer chain.

For example, a multi-component copolymer could be synthesized by the statistical copolymerization of this compound with a hydrophilic monomer like methacrylic acid and a fluorescently active monomer. The resulting copolymer would possess the thermal and optical properties of the naphthyl group, the water-solubility or pH-responsiveness of the methacrylic acid units, and the fluorescent properties of the third comonomer. The synthesis of such copolymers can be achieved through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for good control over the copolymer composition and molecular weight.

Graft Copolymerization Methodologies

Graft copolymers are branched polymers where one or more side chains of a different chemical composition are attached to a main polymer backbone. This architecture is useful for combining the properties of two dissimilar polymers, for example, to create materials that are both strong and flexible, or to compatibilize immiscible polymer blends.

There are three main strategies for synthesizing graft copolymers: "grafting-from," "grafting-to," and "grafting-through." mdpi.com

In the "grafting-from" approach, initiator sites are created along a polymer backbone. These sites are then used to initiate the polymerization of a second monomer, in this case, this compound, growing the graft chains directly from the backbone. This method generally allows for a high grafting density. For instance, a poly(styrene) backbone could be functionalized with initiator groups for ATRP, and then this compound could be polymerized from these sites.

The "grafting-to" method involves the synthesis of the backbone polymer and the graft chains separately. The pre-formed graft chains, in this case, polythis compound, are then attached to the backbone polymer through a coupling reaction. While this method allows for better characterization of the individual polymer components, the grafting density is often lower due to steric hindrance.

In the "grafting-through" technique, a macromonomer, which is a polymer chain with a polymerizable end group, is copolymerized with another monomer. A polythis compound chain with a polymerizable group, such as a vinyl or methacrylate end group, could be synthesized and then copolymerized with a monomer like styrene to form a graft copolymer.

The choice of grafting methodology would depend on the desired properties of the final material, such as the length and density of the grafted chains.

Based on a comprehensive review of available scientific literature, there is no specific research data on the copolymerization of "this compound" to form amphiphilic or stimuli-responsive systems. The conducted searches did not yield any detailed findings or data that would allow for the creation of an article on this specific topic as outlined.

Research into related naphthyl-containing methacrylates exists, but under the strict adherence to the specified compound "this compound," no relevant information could be sourced. For example, studies on water-soluble copolymers of 1-naphthylmethyl methacrylate and acrylic acid have been reported, exploring their photophysical properties. acs.org Another related, but distinct, compound, 2-(1-naphthylacetyl)ethyl acrylate, has been copolymerized with methacrylic acid to study its photophysical and rheological behavior. acs.org

However, these compounds are structurally different from "this compound," and therefore, the findings from these studies cannot be applied to fulfill the request for information solely on the specified monomer. Consequently, the generation of an article with the requested section on "Amphiphilic and Stimuli-Responsive Copolymer Systems" for "this compound" is not possible due to the absence of relevant research data.

Advanced Spectroscopic and Microstructural Characterization of Poly 1 Naphthyl Ethyl Methacrylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for investigating the detailed structure and dynamics of polymers in both solution and solid states.

¹H NMR and ¹³C NMR for Structural Elucidation and Chemical Shift Assignments

The fundamental structure of Poly((1-Naphthyl)ethyl Methacrylate) is readily confirmed using ¹H and ¹³C NMR spectroscopy. The spectra provide distinct signals corresponding to each unique proton and carbon environment within the polymer's repeating unit.

¹H NMR: The proton NMR spectrum allows for the identification of the primary structural components. Protons of the naphthyl group typically appear in the aromatic region (downfield), while the ethyl linker protons (-O-CH₂-CH₂-) and the methacrylate (B99206) backbone protons (-CH₂-C(CH₃)-) resonate in the aliphatic region (upfield). Integration of these signals can confirm the successful polymerization and purity of the material.

¹³C NMR: The ¹³C NMR spectrum offers a more detailed structural map due to a wider range of chemical shifts and its sensitivity to the local chemical environment. The primary resonances correspond to the carbonyl carbon of the ester group, the quaternary carbon of the polymer backbone, the α-methyl group, the backbone methylene (B1212753) group, the carbons of the ethyl side-chain, and the distinct carbons of the naphthyl ring. kpi.ua

Specific chemical shift assignments for Poly[2-(1-naphthyl)ethyl methacrylate] (PNEMA) have been reported, providing a reference for structural verification. kpi.ua The assignments for the naphthyl carbons are typically based on model compounds such as 1-acetoxy and 1-hydroxymethyl naphthalenes. kpi.uauoc.gr

Below is a table of reported ¹³C NMR chemical shifts for PNEMA.

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | 180.30 - 176.70 |

| Naphthyl C1' | 134.10 |

| Naphthyl C8a' | 132.00 |

| Naphthyl C4a' | 130.90 |

| Naphthyl C8' | 129.20 |

| Naphthyl C5' | 127.60 |

| Naphthyl C4' | 126.70 |

| Naphthyl C6' | 126.30 |

| Naphthyl C7' | 126.00 |

| Naphthyl C2' | 124.20 |

| Naphthyl C3' | 123.50 |

| Methylene (-O-C H₂) | 64.90 |

| Quaternary (backbone) | 45.40 |

| Methylene (-C H₂-Naphthyl) | 33.30 |

| α-Methyl (-CH₃) | 19.40, 17.20 |

| Data sourced from studies on Poly[2-(1-naphthyl)ethyl methacrylate] (PNEMA). kpi.ua |

Microstructure Determination, Including Tacticity Analysis

Tacticity, the stereochemical arrangement of pendant groups along the polymer backbone, significantly influences the physical properties of the material. In polymethacrylates, the primary tactic forms are isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), and atactic (random arrangement). impact-solutions.co.uk

¹³C NMR spectroscopy is a powerful method for quantifying tacticity. measurlabs.com The chemical shifts of backbone carbons (especially the quaternary carbon) and side-chain carbons (like the α-methyl and carbonyl carbons) are sensitive to the stereochemical configuration of adjacent monomer units. kpi.uaresearchgate.net This sensitivity results in the splitting of NMR signals into multiplets corresponding to different stereosequences, such as diads (meso, m; racemic, r), triads (mm, mr, rr), and even higher-order pentads. impact-solutions.co.ukresearchgate.net

For Poly[2-(1-naphthyl)ethyl methacrylate] (PNEMA) synthesized by free-radical polymerization, analysis of the splitting in the carbon resonances indicates that it is a heterotactic polymer. kpi.ua A heterotactic polymer has a preference for forming alternating meso and racemic linkages. The stereochemistry of its propagation conforms with Bernoullian statistics, which implies that the stereochemistry of the addition of a monomer unit to the growing chain end is independent of the stereochemistry of the preceding unit. kpi.ua

Studies on a series of poly(1-naphthylalkyl methacrylate)s have shown that isotacticity tends to decrease as the naphthyl group is positioned further from the polymer backbone. kpi.ua This suggests that the bulky naphthyl group influences the stereochemistry of the polymerization, and this influence diminishes with increased distance.

Studies of Chain Segmental Motion and Local Dynamics in Solution

Understanding the dynamic behavior of polymer chains in solution is crucial for linking molecular structure to macroscopic properties. NMR relaxation studies provide detailed insights into the rates and activation energies associated with various modes of molecular motion. uoc.gr

The primary techniques involve measuring temperature-dependent ¹³C spin-lattice relaxation times (T₁) and Nuclear Overhauser Enhancements (NOE). uoc.gr These parameters are sensitive to motions occurring on the timescale of the NMR frequency (nanoseconds to picoseconds). By analyzing the relaxation behavior of different carbons in the polymer, one can differentiate between the motions of the main chain and the side chains. nih.gov

For polymers with bulky side groups like Poly(this compound), the dynamics consist of several overlapping motions:

Segmental Motion: Cooperative, localized motions of the polymer backbone, often described by models such as the Dejean-Laupretre-Monnerie (DLM) model. uoc.gr

Side-Chain Internal Rotations: Rotations around the various single bonds within the flexible ethyl-naphthyl side chain. uoc.gr

While specific studies on Poly(this compound) are not widely available, research on analogous poly(1-naphthylalkyl acrylate)s shows that these complex dynamics can be successfully modeled. uoc.gr These studies use composite spectral density functions to separate the contributions of backbone segmental motion from the hindered internal rotations of the side chain, including the motion of the naphthyl group itself. uoc.gruoc.gr Such analyses yield quantitative data on the correlation times and activation energies for each type of motion, revealing how the polymer's structure governs its flexibility and local dynamics in solution. uoc.gr

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. They are essential for identifying functional groups and analyzing the composition of polymeric systems.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Compositional Analysis

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. nih.gov The spectrum of Poly(this compound) is characterized by a series of absorption bands corresponding to the vibrations of its constituent chemical bonds.

The most prominent feature is the strong absorption band from the ester carbonyl group (C=O) stretching vibration. spectroscopyonline.com Other key absorptions include those from C-H stretching in the aliphatic backbone and aromatic naphthyl group, C-O stretching from the ester linkage, and various vibrations characteristic of the disubstituted naphthalene (B1677914) ring. libretexts.org FTIR is therefore an excellent tool for confirming the chemical identity of the polymer and can be used for compositional analysis in copolymers or blends. admatel.com

The table below summarizes the expected characteristic FTIR absorption bands for Poly(this compound).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Carbonyl C=O | Stretch | ~1730 |

| Aromatic C=C | Stretch (in-ring) | 1600 - 1400 |

| Aliphatic C-H | Bend | 1470 - 1350 |

| Ester C-O | Stretch | 1300 - 1100 |

| Aromatic C-H | Out-of-plane bend | 900 - 675 |

| Data based on typical infrared absorption frequencies for the listed functional groups. libretexts.orgresearchgate.net |

Raman Spectroscopy Investigations of Polymeric Structures

Raman spectroscopy is complementary to FTIR and provides valuable information about the vibrational modes of a polymer's structure. physicsopenlab.org While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This makes Raman particularly effective for analyzing non-polar bonds and symmetric vibrations. physicsopenlab.org

In the Raman spectrum of Poly(this compound), the most intense signals are expected to arise from the aromatic naphthyl group due to its highly polarizable π-electron system. physicsopenlab.org Key features would include:

Aromatic Ring Vibrations: Strong bands corresponding to the C=C stretching modes within the naphthalene ring.

C-H Stretching: Both aromatic and aliphatic C-H stretching bands are visible.

Carbonyl Group: The C=O stretching vibration, which is strong in the FTIR spectrum, also appears in the Raman spectrum, though often with less intensity than the aromatic signals.

Polymer Backbone: Vibrations associated with the C-C stretching of the polymer backbone.

Raman spectroscopy is a powerful tool for studying polymeric structures and can also be used to investigate conformational changes and molecular orientation.

The table below lists the expected prominent Raman shifts for Poly(this compound).

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2800 |

| Carbonyl C=O | Stretch | ~1730 |

| Aromatic C=C | Ring Stretch | 1620 - 1570 (strong) |

| Aliphatic C-H | Bend | 1480 - 1420 |

| Aromatic Ring | Ring Breathing | ~1380 (strong) |

| Polymer Backbone | C-C Stretch | 1200 - 800 |

| Data based on typical Raman shifts for the listed functional groups in similar polymers. physicsopenlab.org |

Fluorescence Spectroscopy and Photophysical Analysis

Fluorescence spectroscopy serves as a powerful, non-destructive tool for investigating the photophysical properties and microstructural characteristics of poly(this compound) systems. The pendant naphthyl group acts as an intrinsic fluorescent probe, providing detailed insights into polymer chain dynamics, intermolecular interactions, and responses to external stimuli.

Characterization of Excimer Formation and Energy Migration Phenomena

In poly(this compound) and related polymers containing naphthalene chromophores, the proximity of pendant naphthyl groups along the polymer backbone facilitates complex photophysical processes upon photoexcitation. Two prominent phenomena are excimer formation and electronic energy migration.

An excimer, or "excited dimer," is a transient species formed when an excited-state chromophore interacts with an adjacent ground-state chromophore of the same type. This interaction is favorable only in the excited state and leads to the emission of a characteristic, red-shifted, and broad fluorescence band compared to the structured emission from the isolated monomeric naphthyl group. The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM) is a sensitive indicator of the conformational states of the polymer chain. A high IE/IM ratio suggests a chain conformation that allows for significant intramolecular interaction between neighboring naphthyl rings.

Electronic energy migration is another critical process, where the excitation energy hops between adjacent naphthalene chromophores along the polymer chain before it is either emitted as fluorescence or trapped at a lower energy site, such as an excimer-forming site or an impurity. This migration enhances the probability of the excitation reaching a site where excimer formation can occur. Studies on analogous systems, such as poly(2-vinylnaphthalene), have demonstrated that the efficiency of energy migration is dependent on the concentration of the chromophore and the polymer's microstructure. In blends of poly(2-vinylnaphthalene) with non-fluorescent polymers like poly(alkyl methacrylates), changes in the excimer fluorescence can be used to probe the miscibility and phase separation of the polymer blends. acs.org

The efficiency of singlet electronic energy transfer from polymers like poly[2-(1-naphthyl)ethyl methacrylate] to acceptor chromophores, such as anthracene, provides further evidence of efficient energy migration. Even at very low acceptor concentrations, a significant portion of the energy absorbed by the naphthalene groups can be transferred to and emitted by the anthracene, indicating that the polymer chain acts as an effective "antenna" for collecting and transporting photoexcitation energy.

A summary of typical fluorescence characteristics is presented in the table below.

| Parameter | Monomer Emission | Excimer Emission | Significance |

| Spectral Profile | Structured, sharp peaks | Broad, structureless | Indicates the presence of interacting chromophores |

| Peak Wavelength | Shorter wavelength (e.g., ~330-350 nm) | Red-shifted (e.g., ~380-420 nm) | Reflects the lower energy state of the excimer |

| Dependence | Relatively independent of chain conformation | Highly dependent on chain conformation and chromophore proximity | Used as a probe for polymer dynamics and morphology |

Investigation of Fluorescence Quenching Mechanisms in Polymer Matrices

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. In poly(this compound) matrices, the fluorescence of the naphthyl chromophore can be quenched by various small molecules or ions, known as quenchers. The study of quenching mechanisms provides valuable information about the accessibility of the chromophores within the polymer matrix and the dynamics of quencher diffusion.

Quenching processes are typically categorized as either dynamic or static.

Dynamic (Collisional) Quenching: This occurs when the excited-state fluorophore (the naphthyl group) collides with a quencher molecule, returning to the ground state without emitting a photon. nih.gov This process is diffusion-controlled and is influenced by the viscosity of the polymer matrix and the lifetime of the excited state. The relationship is often described by the Stern-Volmer equation:

F0 / F = 1 + KSV[Q]

where F0 and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and KSV is the Stern-Volmer quenching constant. researchgate.net

Static Quenching: This mechanism involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. nih.govnih.gov This reduces the population of fluorophores available for excitation, thereby decreasing the fluorescence intensity.

Research on related systems, such as naphthalene covalently bound to poly(methacrylic acid), has shown that the efficiency of quenching by ions like Tl+ is highly dependent on the local environment of the chromophore. acs.org For instance, chromophores located near the chain ends are less efficiently quenched than those in the middle of the chain, reflecting differences in the local concentration of quencher ions. acs.org The accessibility of the naphthyl groups in a solid poly(this compound) matrix to external quenchers can provide insights into the polymer's free volume and morphology.

| Quenching Mechanism | Key Characteristic | Effect on Fluorescence Lifetime | Information Gained |

| Dynamic Quenching | Diffusion-dependent collisions | Decreases | Diffusion coefficients, accessibility of fluorophores |

| Static Quenching | Ground-state complex formation | Unchanged | Association constants, presence of specific interactions |

Analysis of Photo-Fries Rearrangement and Luminescence Switching Properties

The ester linkage in this compound provides a site for photochemical reactions, most notably the Photo-Fries rearrangement. Upon irradiation with UV light, the ester group can undergo cleavage, followed by the migration of the acyl group to the aromatic naphthyl ring. uq.edu.au This rearrangement results in the formation of hydroxy aryl ketone products. uq.edu.au

This photochemical transformation has a profound effect on the luminescence properties of the polymer. The original polymer primarily exhibits the fluorescence of the naphthyl moiety. However, the rearranged hydroxy aryl ketone product can exhibit a new, distinct fluorescence emission at a longer wavelength. uq.edu.au This new emission often arises from processes like Excited-State Intramolecular Proton Transfer (ESIPT). The significant shift in emission wavelength constitutes a "luminescence switching" property, where the material's fluorescence color can be changed by exposure to UV light. uq.edu.au

Studies on copolymers of 1-naphthyl methacrylate have demonstrated this effect, where UV irradiation leads to a shift in the fluorescence emission maximum from around 338 nm to 475 nm. uq.edu.au The extent of this conversion and the corresponding change in fluorescence can be controlled by the UV exposure dose, allowing for the creation of fluorescent patterns within the polymer film. uq.edu.au This property makes poly(this compound) and related materials candidates for applications in optical data storage, photolithography, and chemical sensing.

| State | Dominant Species | Primary Emission Wavelength | Luminescence Color (Typical) |

| Before UV Irradiation | Naphthyl Ester | ~338 nm | Violet-Blue |

| After UV Irradiation | Hydroxy Aryl Ketone | ~475 nm | Blue-Green |

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

While steady-state fluorescence spectroscopy provides information about the average behavior of the excited states, time-resolved fluorescence spectroscopy offers a more detailed view of their dynamic evolution. This technique measures the decay of fluorescence intensity over time (typically on the nanosecond scale) following excitation with a short pulse of light.

For poly(this compound), the fluorescence decay profiles can be complex and are often fitted to multi-exponential functions. The different lifetime components can be attributed to various species and processes:

A shorter lifetime component is typically associated with the decay of the monomeric naphthyl fluorescence.

A longer lifetime component is often characteristic of excimer decay, as the formation of the excimer is a dynamic process that precedes its emission.

The presence of energy migration can also influence the decay kinetics, as the time taken for energy to be transferred to a trapping site will be reflected in the measured lifetimes.

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for characterizing the thermal properties and phase behavior of polymeric materials. Differential Scanning Calorimetry (DSC) is a particularly valuable tool for studying polymerization processes and the miscibility of polymer blends.

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Miscibility Studies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature or time, while they are subjected to a controlled temperature program.

Polymerization Kinetics: The polymerization of this compound is an exothermic process. DSC can be used to monitor the heat released during polymerization to study its kinetics. researchgate.net In a typical experiment, a sample of the monomer containing a thermal initiator is heated at a constant rate (non-isothermal) or held at a constant temperature (isothermal). The resulting exothermic peak in the DSC thermogram is directly proportional to the rate of polymerization. nih.gov

By integrating the heat flow over time, the total heat of polymerization (ΔHp) can be determined. The fractional conversion of the monomer (α) at any given time can be calculated by dividing the heat evolved up to that time by the total heat of polymerization. From this data, key kinetic parameters such as the activation energy (Ea) and the reaction order can be determined using various kinetic models. mdpi.com This information is vital for optimizing polymerization conditions and controlling the final properties of the polymer.

Miscibility Studies: DSC is widely used to assess the miscibility of polymer blends. The miscibility of a polymer blend is determined by the glass transition temperature (Tg), which appears as a step-like change in the heat flow on the DSC thermogram.

Immiscible Blends: If two polymers are immiscible, they will exist as separate phases. The DSC thermogram will show two distinct glass transitions, each corresponding to the Tg of one of the components. sphinxsai.com

Miscible Blends: If two polymers are miscible at the molecular level, they form a single homogeneous phase. The resulting blend will exhibit a single glass transition temperature that is intermediate between the Tgs of the individual components. researchgate.net The exact value of the blend's Tg depends on the composition and the strength of the interactions between the two polymers.

For blends of poly(this compound) with other polymers, DSC can thus be used to determine the phase diagram, identifying the composition and temperature ranges over which the polymers are miscible.

A hypothetical DSC analysis for a blend of Poly(this compound) (P-NEMA) with another polymer (Polymer B) is illustrated in the table below.

| Blend Composition (P-NEMA : Polymer B) | Observed Tg (°C) | Interpretation |

| 100 : 0 | Tg1 | Tg of pure P-NEMA |

| 0 : 100 | Tg2 | Tg of pure Polymer B |

| 50 : 50 | Tg1 and Tg2 | Immiscible |

| 50 : 50 | Tg,blend (where Tg1 < Tg,blend < Tg2) | Miscible |

Molecular Weight and Polydispersity Analysis

The determination of molecular weight and its distribution (polydispersity) is fundamental to understanding the physical and mechanical properties of polymeric materials. For Poly(this compound) (PNEMA), as with other synthetic polymers, these parameters are crucial for predicting its behavior in various applications.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. polyanalytik.comlcms.cz The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules, allowing for the determination of the entire molecular weight distribution. From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. rsc.orgchromatographyonline.com

The PDI provides a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, which is typical for polymers synthesized by living polymerization techniques. chromatographyonline.com For polymers synthesized via free-radical polymerization, the PDI is typically higher, indicating a broader distribution of chain lengths. In the characterization of naphthalene-containing polymers, GPC is a standard method to assess the outcome of the polymerization process. For instance, in the synthesis of multi-block copolymers containing naphthalene units, GPC was employed to determine the number and weight average molecular weights, as well as the dispersity of the resulting polymers. nih.gov Similarly, for a related polymer, poly[2-hydroxy,3-(1-naphthyloxy)propyl methacrylate], GPC was used to estimate the average-molecular weights. researchgate.net

The choice of solvent and calibration standards is critical for accurate GPC/SEC analysis. polyanalytik.com For PNEMA, a suitable solvent would be one that fully dissolves the polymer, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Calibration is typically performed using well-characterized polymer standards with narrow molecular weight distributions, such as polystyrene or poly(methyl methacrylate) (PMMA). rsc.orgpolymersource.ca

Table 1: Illustrative GPC/SEC Data for Naphthalene-Containing Polymers

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Reference |

| Sulfonated Poly(p-phenylene) and Naphthalene Containing Poly(arylene Ether Ketone) | 25,000 | 51,000 | 2.04 | DMAc with 0.05 M LiBr | nih.gov |

| Poly[2-hydroxy,3-(1-naphthyloxy)propyl methacrylate] | 21,500 | 45,100 | 2.10 | Tetrahydrofuran | researchgate.net |

This table provides example data for polymers containing naphthalene moieties to illustrate typical values obtained from GPC/SEC analysis. Data for Poly(this compound) would be expected to be in a similar range depending on the synthesis conditions.

Morphological and Supramolecular Characterization

The arrangement of polymer chains on a larger scale, including their assembly into aggregates, their surface features, and their solid-state packing, defines the morphological and supramolecular characteristics of the material. These features are critical for applications in areas such as nanotechnology and thin-film devices.

Dynamic Light Scattering (DLS) for Self-Assembly and Aggregate Structure Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. For polymers capable of self-assembly in solution, DLS is an invaluable tool for determining the size and size distribution of the resulting aggregates, such as micelles or nanoparticles. researchgate.netmdpi.com

In the context of PNEMA, which contains a bulky, hydrophobic naphthyl group, self-assembly into aggregate structures in selective solvents is a plausible behavior. DLS can be used to monitor the formation of these aggregates and to determine their hydrodynamic radius (Rh). The study of stimuli-responsive self-assembly of copolymers, for instance, heavily relies on light scattering techniques to elucidate the intramolecular self-folding and intermolecular self-assembly of polymer chains under different conditions like pH and temperature. mdpi.com By measuring the scattered light intensity at various angles, information about the shape and structure of the aggregates can also be inferred.

Electron Microscopy (SEM, TEM) and Atomic Force Microscopy (AFM) for Surface and Internal Morphology

Electron microscopy and atomic force microscopy are high-resolution imaging techniques that provide direct visualization of the surface and internal morphology of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a material. For PNEMA, SEM would be instrumental in characterizing the surface of films, fibers, or particles, revealing features such as porosity, roughness, and the presence of any ordered structures.

Transmission Electron Microscopy (TEM) provides information about the internal structure of a material. For PNEMA, TEM could be used to visualize the morphology of self-assembled nanostructures, such as the core-shell structure of micelles, or to observe the dispersion of PNEMA in a polymer blend or composite. For example, TEM has been used to observe the internal structure of poly(methyl methacrylate) nanocomposites. researchgate.net

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with very high resolution. nih.gov AFM is particularly useful for characterizing the surface of thin polymer films. nih.gov For PNEMA films, AFM could be used to measure surface roughness, identify the presence of ordered domains, and study changes in morphology as a function of processing conditions. For instance, AFM has been used to study the morphological changes on the surface of high-density polyethylene (B3416737) photografted with glycidyl (B131873) methacrylate. nih.gov

X-ray Diffraction (XRD) for Crystalline and Amorphous Domains

X-ray Diffraction (XRD) is a primary technique for investigating the long-range order in materials. intertek.com For polymers, XRD is used to distinguish between crystalline and amorphous structures. diva-portal.org Amorphous polymers produce broad, diffuse scattering patterns, while crystalline or semi-crystalline polymers exhibit sharp diffraction peaks at specific angles, which correspond to the regular spacing of atomic planes in the crystal lattice according to Bragg's Law. utah.edu

The presence of the bulky naphthyl group in PNEMA can influence the packing of the polymer chains and thus its crystallinity. XRD analysis of PNEMA would reveal whether the polymer is predominantly amorphous or has regions of crystallinity. For other naphthalene-containing polymers, such as poly(ethylene-2,6-naphthalate) (PEN), XRD has been used to identify different crystalline polymorphs and to study the orientation of the naphthalene rings within the polymer structure. cambridge.org In studies of polyimides containing naphthalene rings, XRD was used to determine the average distance between polymer chain segments, providing insights into the packing and free volume of the material. mdpi.com The XRD pattern of a semi-crystalline polymer consists of sharp crystalline peaks superimposed on a broad amorphous halo. The degree of crystallinity can be estimated by comparing the integrated intensities of the crystalline peaks to the total scattered intensity. utah.edu

Table 2: Example XRD Data for Naphthalene-Containing Polymers

| Polymer | 2θ (degrees) | d-spacing (Å) | Interpretation | Reference |

| Polyimide with Naphthalene Ring | 17.5 | 5.06 | Average distance between polymer chains | mdpi.com |

| Poly(ethylene-2,6-naphthalate) (α-form) | 16.0, 21.0, 23.5, 27.0 | 5.53, 4.23, 3.78, 3.30 | Crystalline peaks corresponding to different lattice planes | cambridge.org |

This table presents example data from XRD analysis of polymers containing naphthalene units to illustrate the type of information that can be obtained. The specific diffraction angles and d-spacings for Poly(this compound) would depend on its specific crystal structure, if any.

Computational and Theoretical Investigations of 1 Naphthyl Ethyl Methacrylate Monomers and Polymers

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of methacrylate (B99206) monomers. scispace.comresearchgate.net For a molecule like (1-Naphthyl)ethyl Methacrylate, these calculations can determine a variety of molecular and electronic properties that govern its behavior. researchgate.net The B3LYP functional, combined with basis sets like 6-31G* or 6-311+G**, is commonly used for such investigations to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.netnih.gov

Key parameters derived from these calculations provide a quantitative measure of the molecule's reactivity. samipubco.com The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. samipubco.comresearchgate.net EHOMO relates to the molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. researchgate.net The difference between these two, the HOMO-LUMO energy gap (Egap), is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. scispace.comresearchgate.net

From these fundamental energies, a suite of "global reactivity descriptors" can be calculated to further characterize the monomer's chemical nature. These descriptors, while not calculated specifically for this compound in the available literature, are routinely computed for related aromatic and acrylic compounds to predict their behavior. samipubco.comresearchgate.net

Table 1: Key Electronic Structure and Reactivity Parameters from Quantum Chemical Calculations This table presents conceptual parameters typically derived from DFT calculations for organic monomers and their significance.

| Parameter | Symbol | Formula | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Indicates electron-accepting ability. |

| Energy Gap | Egap | ELUMO - EHOMO | Correlates with chemical stability and reactivity. researchgate.net |

| Ionization Potential | IP | -EHOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. researchgate.net |

| Absolute Electronegativity | χ | (IP + EA) / 2 | Measures the tendency of an atom to attract electrons. researchgate.net |

| Chemical Hardness | η | (IP - EA) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. researchgate.net |

| Electrophilicity Index | ω | χ² / (2η) | Measures the energy lowering of a system when it accepts electrons. researchgate.net |

These computational approaches allow for a deep understanding of how the naphthyl group's electronic characteristics influence the reactivity of the methacrylate double bond, providing a theoretical foundation for its polymerization behavior.

Mechanistic Studies of Polymerization Processes via Computational Modeling

Computational modeling is a vital tool for investigating the complex mechanisms of polymerization. For methacrylates, free-radical polymerization is a common synthesis route, and computational studies can provide detailed energetic and structural information about each elementary step: initiation, propagation, and termination. researchgate.netripublication.com

DFT calculations have been used to study the spontaneous thermal initiation of similar monomers like methyl methacrylate (MMA). researchgate.net Such studies evaluate the energy barriers of proposed mechanisms, such as the Flory diradical mechanism versus a Diels-Alder mechanism, to determine the most favorable initiation pathway. researchgate.net

The propagation step, which dictates the polymer's growth and microstructure, has been modeled with high accuracy. Advanced computational models, such as a trimer-to-tetramer reaction model, can be employed to calculate the rate coefficients for monomer addition. researchgate.net These models often use hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) for geometry optimization, followed by high-level single-point energy calculations to obtain reliable activation energies. researchgate.net Such studies on related methacrylate systems have shown that the identity of the ultimate (end of the chain) and penultimate (second from the end) monomer units can significantly influence the reactivity of the propagating radical, a phenomenon known as the penultimate unit effect. researchgate.net These calculations allow for the ab initio prediction of reactivity ratios for copolymerization, which can then be compared with experimental data. researchgate.netacs.org

By calculating the transition state energies for homo- and cross-propagation steps, a detailed kinetic profile of the polymerization of this compound can be constructed. This information is crucial for controlling the polymer's molecular weight, composition, and sequence distribution.

Molecular Dynamics Simulations for Polymer Chain Conformation and Solution Behavior

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of polymer chains, bridging the gap between molecular structure and macroscopic properties. mdpi.com By simulating the movement of atoms over time, MD can reveal preferred chain conformations, flexibility, and interactions with solvent molecules. rsc.org

For polymers like poly(this compound), MD simulations can be used to explore the conformational space of the polymer backbone. researchgate.net Key parameters such as the distribution of dihedral angles along the chain are analyzed to identify the most energetically stable conformations, which for many poly(methacrylates) are found to be trans-trans or trans-gauche arrangements. researchgate.net From the simulated chain trajectories, important structural descriptors can be calculated, including the persistence length (a measure of chain stiffness) and Flory's characteristic ratio (C∞), which relates the end-to-end distance of the real chain to that of an ideal, freely jointed chain. osti.gov

In solution, MD simulations can model the polymer's interaction with solvent molecules, predicting how the chain will coil or extend. youtube.com The dynamics of the bulky naphthyl side groups can also be investigated. Studies on the closely related poly(1-naphthyl acrylate) have shown that the local chain motion can be described by cooperative segmental motions, with specific correlation times and activation energies. uoc.gr The simulations can also model the internal rotation of the naphthyl group itself, providing a comprehensive picture of the polymer's dynamic behavior in solution. uoc.gr This information is critical for understanding the polymer's solution viscosity, hydrodynamic radius, and self-assembly behavior.

Theoretical Modeling of Photophysical Processes, Including Energy Transfer and Nonlinear Optical Phenomena

The presence of the naphthalene (B1677914) chromophore in poly(this compound) imparts interesting photophysical and nonlinear optical (NLO) properties, which can be effectively studied through theoretical modeling. mdpi.comresearchgate.net

Theoretical models have been successfully applied to estimate the third-order optical nonlinearity of poly(1-naphthyl methacrylate). ijsrset.com These studies focus on calculating the nonlinear refractive index (n2) and the third-order nonlinear optical susceptibility (χ⁽³⁾), which are key parameters for applications in optoelectronics and photonics. ijsrset.comfrontiersin.orgmit.edu The physical origin of these nonlinearities is often attributed to thermal effects induced by laser absorption. iphy.ac.cn Theoretical estimations for poly(1-naphthyl methacrylate) in various solvents have been performed, yielding values on the order of 10⁻² m²/W for n₂ and 10⁻⁴ m²/V² for χ⁽³⁾. ijsrset.com

Table 2: Theoretically Estimated Nonlinear Optical Properties of Poly(1-Naphthyl Methacrylate) in Different Solvents

| Solvent | Nonlinear Refractive Index (n₂) (m²/W) | Third-Order Nonlinear Optical Susceptibility (χ⁽³⁾) (m²/V²) |

| Chloroform | ~10⁻² | ~10⁻⁴ |

| Tetrahydrofuran (B95107) (THF) | ~10⁻² | ~10⁻⁴ |

| Dimethylsulfoxide (DMSO) | ~10⁻² | ~10⁻⁴ |

| Source: Data derived from theoretical estimations reported in the literature. ijsrset.com |

Furthermore, theoretical modeling can describe electronic energy transfer processes within the polymer. rsc.org The pendant naphthyl groups can absorb photons and transfer the excitation energy to neighboring chromophores on the same or different polymer chains. researchgate.netacs.org This process, often occurring via Förster Resonance Energy Transfer (FRET), depends heavily on the distance and orientation between the chromophores, which can be modeled using data from molecular dynamics simulations. rsc.org Computational models can predict energy transfer efficiencies and rates, which are crucial for applications such as light-harvesting systems or polymer-based scintillators. researchgate.netacs.org

Advanced Applications of Poly 1 Naphthyl Ethyl Methacrylate Materials

Optoelectronic and Photonic Device Development

The distinct optical and electronic properties derived from the naphthyl group position Poly((1-naphthyl)ethyl methacrylate) as a valuable material in the development of sophisticated optoelectronic and photonic devices. Its high refractive index, potential for fluorescence, and dielectric capabilities are central to its utility in this field.

Fluorescent Polymeric Scintillators for Radiation Detection

Polymeric scintillators are materials that emit light upon interaction with ionizing radiation, forming the basis of many radiation detectors. The performance of these detectors relies on the efficient transfer of energy from the polymer matrix to a fluorescent dye (fluor). Polymers containing aromatic groups, such as the naphthyl moiety in Poly(this compound), are particularly effective for this purpose.

Polymers like polyethylene (B3416737) naphthalate (PEN) have been identified as effective scintillators that emit light directly without the need for additional wavelength-shifting additives. nih.gov The naphthalene (B1677914) group in PEN is responsible for its scintillation properties. nih.gov Similarly, polyvinyltoluene is a standard material for scintillators, highlighting the role of aromatic polymers in this application. nih.gov The naphthyl group in Poly(this compound) can absorb energy from incident radiation (e.g., gamma rays, beta particles) and efficiently transfer that energy, leading to the emission of photons. This intrinsic scintillation capability makes it a candidate for creating robust, easily fabricated, and potentially more efficient solid-state radiation detectors for applications in medical physics, homeland security, and high-energy physics research.

Application in Light-Emitting Diodes (LEDs) and Display Technologies

In the field of light-emitting diodes (LEDs) and display technologies, polymers are crucial as charge transport layers, host materials for emissive dopants, or encapsulants. Naphthalene-based polymers are recognized as suitable materials for OLED applications, particularly for achieving blue light emission. mdpi.com The wide bandgap and photoluminescent properties of the naphthyl group make Poly(this compound) a potential host material in polymer LEDs (PLEDs).

As a host, the polymer matrix can be doped with emissive guest molecules or quantum dots. The polymer's role is to facilitate charge transport (holes and electrons) and confine excitons on the guest molecules, leading to efficient light emission. Copolymers incorporating pentacene (B32325), another polycyclic aromatic hydrocarbon, have been used to construct PLEDs. wikipedia.org The high thermal stability conferred by the naphthyl group would also contribute to the operational lifetime and durability of the device, a critical factor in display technology.

High Refractive Index Polymers for Optical Lenses and Coatings

The refractive index (RI) of a material is a critical parameter for controlling light in optical devices. Polymers with a high refractive index are in demand for manufacturing thinner, lighter optical lenses and for creating anti-reflective coatings and waveguides. nih.govresearchgate.net The incorporation of large, polarizable atoms or aromatic groups into a polymer chain is a known strategy to increase its refractive index. nih.gov

The naphthyl group, being a large aromatic moiety, significantly contributes to a high refractive index. For instance, Poly(1-naphthyl methacrylate) has a reported refractive index of 1.641. chemicalbook.com Poly(2-vinylnaphthalene) also exhibits a high refractive index of 1.6818. scipoly.com This places polymers containing naphthyl groups in the category of high-index polymers, making them suitable for applications in advanced optical components. polysciences.com These materials can be used to fabricate microlenses, optical films for displays to improve light extraction, and coatings that manage light reflection and transmission. brewerscience.comkriya-materials.com

Table 1: Refractive Index of Various Optical Polymers

| Polymer | Refractive Index (n) |

|---|---|

| Poly(tetrafluoroethylene) | 1.3500 scipoly.com |

| Poly(methyl methacrylate) (PMMA) | 1.49 rsc.org |

| Polycarbonate | ~1.586 |

| Poly(1-naphthyl methacrylate) | 1.641 chemicalbook.com |

| Poly(ethylene terephthalate) (PET) | ~1.7 |

Fabrication of Photo-Crosslinkable Polymer Systems for Optical Applications